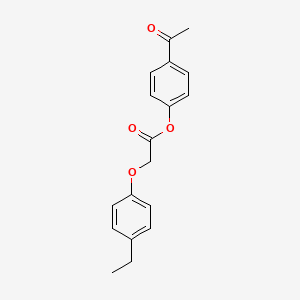

4-Acetylphenyl 2-(4-ethylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Acetylphenyl 2-(4-ethylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of phenoxy acetamide .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various chemical techniques . For instance, new 1-(4-acetylphenyl)-3-alkylimidazolium salts were synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 222.237 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 343.1±17.0 °C at 760 mmHg, and a flash point of 151.2±21.0 °C . The compound has a molar refractivity of 58.6±0.3 cm3, and it accepts 4 hydrogen bonds .Applications De Recherche Scientifique

Environmental Degradation and Fate

Research on alkylphenol ethoxylates, compounds related to 4-Acetylphenyl 2-(4-ethylphenoxy)acetate, has highlighted their environmental fate and degradation processes. Alkylphenol ethoxylates are known to degrade into more lipophilic products with estrogenic potential, such as nonylphenol and octylphenol, which can be released into the environment through wastewater treatment sludge used for soil amendment. Studies have shown that microbial degradation can significantly reduce the environmental impact of these compounds, but further research is needed to assess their toxic potential when used as soil amendments (Hawrelak, Bennett, & Metcalfe, 1999).

Chemical Behavior in Confined Environments

Research into the behavior of phenol derivatives in reverse micelles has revealed that the ionization of phenols, such as 2-acetylphenol and 4-acetylphenol, can be inhibited in confined nanometer-scale environments. This challenges the classical definition of pH in these confined spaces and indicates that nonionized phenols are more stable in such media. These findings suggest potential applications in designing controlled release systems or in understanding the behavior of similar compounds in nanostructured materials (Silva et al., 2012).

Application in Corrosion Inhibition

A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution indicates that compounds with acetylphenol and phenoxy acetate functionalities can serve as effective corrosion inhibitors. The research utilized electrochemical methods and computational studies to understand the inhibition mechanism, suggesting potential industrial applications of such compounds in protecting metal surfaces against corrosion (Lgaz et al., 2017).

Antioxidant Properties

Another field of application for phenolic compounds is in their antioxidant properties. For example, walnut kernels contain phenolic compounds that exhibit significant antioxidant activities, suggesting the potential use of similar compounds in food preservation, pharmaceuticals, or as dietary supplements to combat oxidative stress (Zhang et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as acetylphenyl-substituted imidazolium salts, have been found to inhibit metabolic enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in maintaining physiological homeostasis.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Inhibition of enzymes like hcas and ache can impact several biochemical pathways, including carbon dioxide transport and neurotransmission .

Result of Action

Inhibition of enzymes like hcas and ache can potentially lead to alterations in physiological processes such as fluid balance and neurotransmission .

Propriétés

IUPAC Name |

(4-acetylphenyl) 2-(4-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-14-4-8-16(9-5-14)21-12-18(20)22-17-10-6-15(7-11-17)13(2)19/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDWCMOQZNOELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)

![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)

![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)